(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1821738-84-4
VCID: VC8396650
InChI: InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1
SMILES: COC1CCCC(C1)N.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol

(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride

CAS No.: 1821738-84-4

Cat. No.: VC8396650

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride - 1821738-84-4

Specification

CAS No. 1821738-84-4
Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
IUPAC Name (1S,3R)-3-methoxycyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1
Standard InChI Key VUHNATIEYBXEGU-UOERWJHTSA-N
Isomeric SMILES CO[C@@H]1CCC[C@@H](C1)N.Cl
SMILES COC1CCCC(C1)N.Cl
Canonical SMILES COC1CCCC(C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (1S,3R)-3-methoxycyclohexan-1-amine hydrochloride, reflecting its stereochemistry: the methoxy group occupies the 3-position in an R-configuration, while the amine group resides at the 1-position in an S-configuration . This stereochemical arrangement is critical for its interactions in chiral environments, particularly in pharmaceutical and polymer chemistry.

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₇H₁₆ClNOPubChem
Molecular Weight165.66 g/molPubChem
SMILES NotationCO[C@@H]1CCCC@@HN.ClPubChem
InChI KeyVUHNATIEYBXEGU-UOERWJHTSA-NPubChem
CAS Registry Number89854-97-7PubChem
SolubilityHighly soluble in polar solvents (e.g., water, methanol)Patent

Stereochemical Significance

The (1S,3R) configuration ensures distinct spatial orientation, influencing:

  • Receptor Binding: The amine group’s orientation enhances hydrogen bonding with biological targets .

  • Catalytic Activity: The methoxy group’s electron-donating properties modulate reactivity in nucleophilic substitutions .

Synthesis and Production Methods

Patent-Derived Methodology (CN102105434A)

A patented method for synthesizing 3-aminomethyl-1-cyclohexylamine involves:

  • Cyclohexenone Cyanidation: Reacting cyclohexenone with hydrogen cyanide (HCN) under basic catalysis to form cyclohexanone nitrile.

  • Imine Formation: Treating the nitrile with ammonia in the presence of an imine-forming catalyst.

  • Hydrogenation: Reducing the imine intermediate with hydrogen and ammonia over a hydrogenation catalyst (e.g., Raney nickel).

This pathway highlights the feasibility of stereoselective synthesis through controlled hydrogenation, which could be adapted for the target compound by introducing methoxylation steps.

Challenges in Stereochemical Control

  • Regioselectivity: Ensuring methoxy and amine groups occupy specific positions requires chiral catalysts or enzymatic resolution.

  • Byproduct Mitigation: Competing reactions (e.g., over-reduction) necessitate precise temperature and pressure control .

Applications in Industry and Research

Epoxy Resin Curing Agents

The compound’s primary amine group reacts with epoxy resins to form crosslinked networks, enhancing mechanical strength and thermal stability. Patent literature identifies it as a candidate for high-performance coatings and adhesives .

Polyamide and Polyurethane Production

  • Polyamide Monomers: The amine group participates in polycondensation with dicarboxylic acids.

  • Polyetherol Initiators: Facilitates ring-opening polymerization of ethylene oxide/propylene oxide .

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesApplications
CyclohexylamineLacks methoxy group; less polarSolvent, corrosion inhibitor
3-MethoxycyclohexanolHydroxyl instead of amine groupFragrance intermediate
(1R,3S)-3-Methoxy-cyclohexylamineEnantiomeric configurationSimilar uses but distinct pharmacology

The dual functionality of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride enables unique reactivity unattainable in simpler analogs, underscoring its value in specialty chemistry.

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